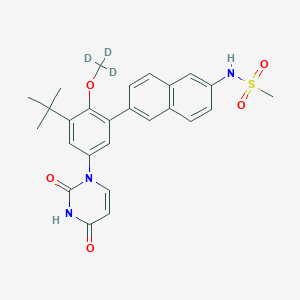
Dasabuvir O-Trideuteromethyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dasabuvir O-Trideuteromethyl-d3 is a deuterated analog of dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dasabuvir, as well as to explore its potential therapeutic applications.
Métodos De Preparación
The synthesis of Dasabuvir O-Trideuteromethyl-d3 involves the trideuteromethylation of dasabuvir. One common method for introducing trideuteromethyl groups into organic compounds is through the use of deuterated methylating agents such as deuterated iodomethane (CD3I) or deuterated dimethyl sulfoxide (d6-DMSO). The reaction typically occurs under radical conditions, often initiated by a free-radical initiator like azobisisobutyronitrile (AIBN) or through photochemical activation .
Análisis De Reacciones Químicas
Dasabuvir O-Trideuteromethyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Dasabuvir O-Trideuteromethyl-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dasabuvir.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dasabuvir.
Therapeutic Research: Exploring the potential therapeutic applications of dasabuvir in treating diseases such as hepatitis C and other viral infections
Cancer Research: Dasabuvir has shown potential in inhibiting the growth of esophageal squamous cell carcinoma by targeting ROCK1.
Mecanismo De Acción
Dasabuvir O-Trideuteromethyl-d3 exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene. This inhibition prevents the replication of the viral genome, leading to a reduction in viral load. The compound binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the enzyme unable to elongate the viral RNA .
Comparación Con Compuestos Similares
Dasabuvir O-Trideuteromethyl-d3 is unique due to its trideuteromethyl group, which can provide insights into the kinetic isotope effects and metabolic stability of dasabuvir. Similar compounds include:
Dasabuvir: The non-deuterated parent compound used in combination therapy for hepatitis C.
Ombitasvir: Another direct-acting antiviral used in combination with dasabuvir.
Paritaprevir: A protease inhibitor used in combination with dasabuvir.
Ritonavir: A pharmacokinetic enhancer used in combination with dasabuvir
These compounds are often used together in combination therapies to achieve a sustained virologic response in patients with hepatitis C.
Propiedades
Fórmula molecular |
C26H27N3O5S |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-(trideuteriomethoxy)phenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i4D3 |
Clave InChI |
NBRBXGKOEOGLOI-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)NS(=O)(=O)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
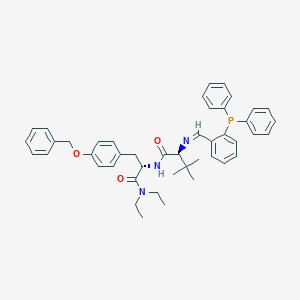
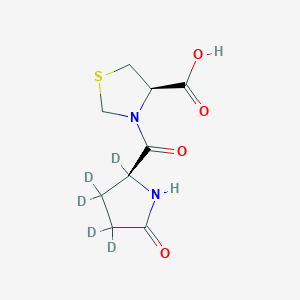
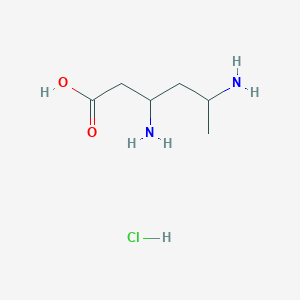
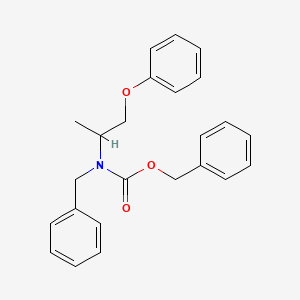
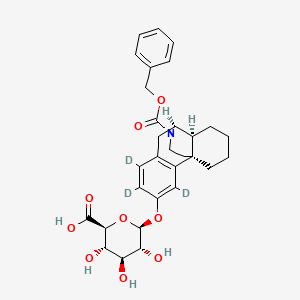
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)
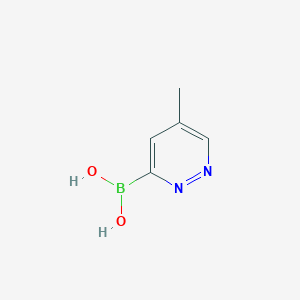
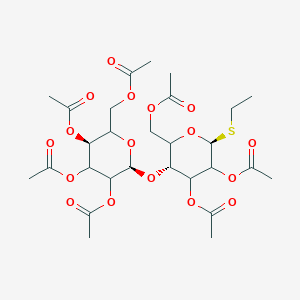
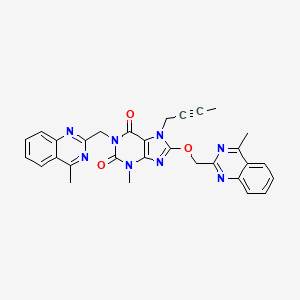
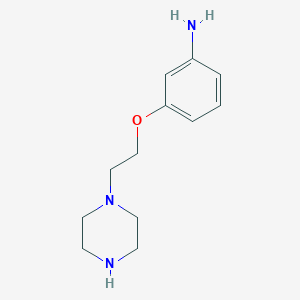
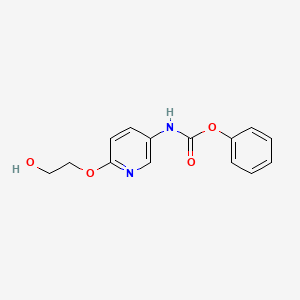
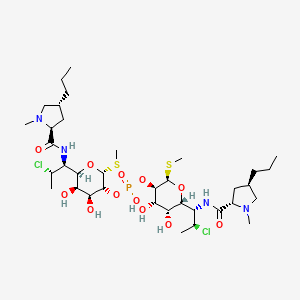
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
